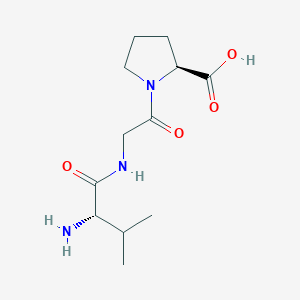

L-Proline, L-valylglycyl-

Description

“L-Proline, L-valylglycyl-” is a peptide derivative comprising L-proline linked to L-valylglycine residues. These peptides feature L-proline as a core residue, connected to other amino acids (e.g., valine, glycine, alanine) via peptide bonds, which influence their physicochemical and biological properties.

Properties

CAS No. |

213267-77-7 |

|---|---|

Molecular Formula |

C12H21N3O4 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

(2S)-1-[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H21N3O4/c1-7(2)10(13)11(17)14-6-9(16)15-5-3-4-8(15)12(18)19/h7-8,10H,3-6,13H2,1-2H3,(H,14,17)(H,18,19)/t8-,10-/m0/s1 |

InChI Key |

YTPLVNUZZOBFFC-WPRPVWTQSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Amidation of L-Proline: One method involves the racemization-free amidation of unprotected L-proline with ammonia in an organic solvent

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

- L-Proline, L-valylglycyl- derivatives : Characterized by proline’s pyrrolidine ring, which imposes conformational rigidity, paired with valine’s hydrophobic side chain and glycine’s flexibility.

- L-Proline-based tripeptides : For example, L-Valyl-L-prolyl-L-proline (CAS 58872-39-2; C₁₅H₂₅N₃O₄, MW 311.38 g/mol) retains proline’s cyclic structure but substitutes valyl and additional prolyl residues, enhancing hydrophobicity .

- Longer-chain peptides: Compounds like L-Proline, L-prolyl-L-prolyl-L-prolylglycyl-L-arginyl-L-arginyl (CAS 192565-50-7; C₃₄H₅₇N₁₃O₈, MW 775.899 g/mol) incorporate multiple proline residues and charged arginine groups, altering solubility and interaction potentials .

Table 1: Structural Comparison of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| L-Proline, glycyl-L-alanylglycyl-... (Example) | 929522-23-6 | C₃₂H₅₄N₁₀O₁₁ | 754.832 | Multiple glycine/alanine residues |

| L-Valyl-L-prolyl-L-proline | 58872-39-2 | C₁₅H₂₅N₃O₄ | 311.38 | Tripeptide with valine/proline |

| Glycyl-L-proline | 704-15-4 | C₇H₁₂N₂O₃ | 172.18 | Dipeptide (glycine-proline) |

| L-Proline (baseline) | 147-85-3 | C₅H₉NO₂ | 115.13 | Free amino acid |

Physicochemical and Reactivity Comparisons

Solubility and Stability

Chemical Reactivity

- Cocrystal systems : In ezetimibe-L-proline cocrystals, L-proline acts as an electron acceptor, lowering global hardness (η = 2.4243 eV vs. 2.6489 eV in pure API) and increasing softness (S = 0.2062 eV), enhancing reactivity .

Table 2: Reactivity Descriptors in Cocrystals vs. Peptides

| System | Global Hardness (η, eV) | Global Softness (S, eV) | Electrophilicity (ω, eV) | Charge Transfer (ECT) |

|---|---|---|---|---|

| Ezetimibe + L-proline cocrystal | 2.4243 | 0.2062 | High | ECT = −0.3106 (e⁻ donor → acceptor) |

| Free L-proline | Not reported | Not reported | Baseline | N/A |

Functional and Application-Based Comparisons

Catalytic and Stereochemical Roles

- Asymmetric synthesis : L-Proline catalyzes enantioselective multicomponent reactions (e.g., pyrans synthesis, 70–80% yield), with stereoselectivity driven by its chiral center . Derivatives like L-Proline, L-valylglycyl- may enhance steric effects but reduce catalytic efficiency due to bulkier residues.

- Chiral separations : L-Proline-based chiral stationary phases (CSPs) separate racemic compounds. Peptides with multiple proline units (e.g., L-Proline, L-prolyl-L-prolyl-L-prolylglycyl-... ) show broader analyte versatility due to enhanced hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.